2-Methylpropyl-d9 Alcohol

Description

Theoretical Underpinnings of Isotopic Labeling in Molecular Science

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a biological system. creative-proteomics.comstudysmarter.co.uk The core principle is that while isotopes of an element have the same number of protons and similar chemical properties, they differ in the number of neutrons, and therefore, in mass. creative-proteomics.comstudysmarter.co.uk This mass difference can be detected by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

In isotope labeling, atoms within a molecule are substituted with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). creative-proteomics.com These labeled molecules, often called tracers, are chemically and biologically similar to their unlabeled counterparts. creative-proteomics.commdpi.com This allows researchers to follow the journey of a molecule, its metabolism, and its interactions within a complex system without significantly altering the biological processes. creative-proteomics.comstudysmarter.co.uk

Significance of Deuterium Substitution for Mechanistic Elucidation and Quantitative Analysis

The substitution of hydrogen with deuterium is a powerful tool in scientific research with two primary areas of significance:

Mechanistic Elucidation: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx This difference in bond strength can lead to a change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium, a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxnih.gov By studying the KIE, researchers can gain insights into reaction mechanisms, identify rate-determining steps, and understand the metabolic pathways of drugs and other compounds. nih.gov

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comacs.org In MS, the mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification. resolvemass.ca In NMR, deuterated solvents are used to avoid interference from solvent signals, thereby improving the clarity and resolution of the spectra for the molecule of interest. cymitquimica.com

Overview of 2-Methylpropyl-d9 Alcohol as a Perdeuterated Analog in Contemporary Research

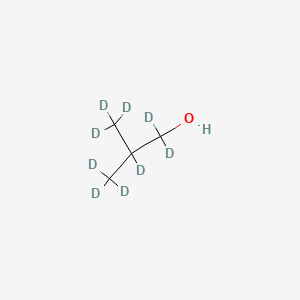

This compound, also known as isobutyl-d9 alcohol, is the fully deuterated (perdeuterated) analog of 2-methylpropyl alcohol (isobutanol). chemicalbook.com In this compound, all nine hydrogen atoms have been replaced by deuterium atoms. This extensive deuteration makes it an excellent internal standard for gas chromatography-mass spectrometry (GC/MS) analysis, enabling the precise quantification of its non-deuterated counterpart, isobutanol.

Its applications in scientific research are diverse, spanning chemistry, biology, and medicine. It is used as a reagent and solvent in organic synthesis, in metabolic studies to trace the fate of deuterium-labeled compounds, and in pharmacokinetic research to understand drug metabolism. The complete replacement of hydrogen with deuterium provides a distinct mass shift and minimizes isotopic effects that could arise from partial labeling. sigmaaldrich.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 850209-54-0 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C4HD9O |

| Molecular Weight | 83.18 g/mol sigmaaldrich.com |

| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |

| Physical Form | Liquid chemicalbook.comsigmaaldrich.com |

| Linear Formula | CD3CD(CD3)CD2OH sigmaaldrich.com |

Table 2: Comparison of this compound and its Non-Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C4D9H1O | 83.18 sigmaaldrich.com | 850209-54-0 sigmaaldrich.com |

| 2-Methylpropyl Alcohol | C4H10O | 74.12 chemeo.com | 78-83-1 chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678663 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850209-54-0 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment of 2 Methylpropyl D9 Alcohol

Strategies for Complete Deuteration of Branched Alkyl Chains

Achieving complete or near-complete deuteration of a branched alkyl chain like that in 2-methylpropyl alcohol presents a significant synthetic challenge. The stability of C-H bonds necessitates robust catalytic systems or multi-step synthetic pathways to facilitate the hydrogen-deuterium (H/D) exchange.

One of the most common industrial and laboratory-scale strategies involves heterogeneous catalytic exchange. This method typically employs a transition metal catalyst, such as platinum or palladium supported on carbon (Pt/C or Pd/C), to activate the C-H bonds. The reaction is carried out under an atmosphere of deuterium (B1214612) gas (D₂) or using deuterium oxide (D₂O) as the deuterium source, often at elevated temperatures and pressures to drive the exchange to completion. researchgate.net Ruthenium-on-carbon (Ru/C) has also been shown to be an effective catalyst for the regioselective deuteration of alcohols using D₂O. researchgate.netrsc.org For branched chains, multiple exchange cycles or prolonged reaction times may be necessary to ensure deuteration at all positions, including the less reactive methyl groups.

Another approach involves the reduction of highly functionalized precursors. The reductive deuteration of carboxylic acid derivatives is a powerful strategy for synthesizing deuterated alcohols. nih.govresearchgate.net This avoids the often harsh conditions of direct H/D exchange on the final alcohol.

Stereoselective Deuteration Approaches

While the complete deuteration of 2-methylpropyl alcohol to produce the d9 isotopologue eliminates all chiral centers on the alkyl chain, the principles of stereoselective deuteration are highly relevant in the broader context of deuterated alcohol synthesis. Such methods are crucial when specific diastereotopic or enantiotopic protons need to be replaced with deuterium, often to probe reaction mechanisms or biological processes. nih.govnih.gov

For instance, biocatalytic approaches using pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can achieve high site- and stereoselectivity. nih.gov These enzymes can reversibly deprotonate α-amino acids, allowing for deuterium incorporation from D₂O at specific positions with high stereocontrol. Similarly, evolved enzymes like α-oxo-amine synthases have been used for the stereoselective production of α-²H amino acids and esters. nih.gov

Chemical methods have also been developed. The reduction of a 5-oxosugar derivative using deuterated Alpine-Borane has been used to stereoselectively introduce a deuterium atom at the 5'-position of deoxynucleotides. nih.gov Ruthenium-catalyzed C-H bond activation, assisted by the coordination of the metal to hydroxyl groups, has enabled the regio-, chemo-, and stereoselective deuterium labeling of sugars. rsc.org These advanced methods highlight the potential for precise deuterium placement within complex molecules, a strategy that could be adapted for creating specifically labeled, non-perdeuterated isotopologues of 2-methylpropyl alcohol if required for specific research questions.

Precursor Selection and Conversion Pathways for Deuterated Alcohol Synthesis

The choice of precursor is fundamental to an efficient synthesis of 2-Methylpropyl-d9 Alcohol. The most direct precursor is unlabeled 2-methylpropyl alcohol (isobutanol) itself, which can be subjected to catalytic H/D exchange. However, to achieve higher isotopic purity and avoid side reactions, multi-step pathways starting from other precursors are often preferred.

A common strategy is the reductive deuteration of a suitable carbonyl compound or carboxylic acid derivative. Potential precursors and their conversion pathways include:

Isobutyraldehyde (B47883) ((CH₃)₂CHCHO): Reduction with a strong deuteride-donating agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), would yield 2-Methylpropyl-1,1-d₂ alcohol. To achieve full deuteration, the precursor itself would need to be deuterated, for example, by α-enolate exchange in a deuterated solvent before reduction.

Isobutyric acid derivatives: Acyl chlorides or activated esters are highly effective precursors for the synthesis of α,α-dideuterio alcohols. nih.govacs.org For example, the reduction of an isobutyryl derivative with samarium(II) iodide (SmI₂) in the presence of D₂O is a mild and highly chemoselective method for producing the corresponding dideuterated alcohol. nih.govacs.orgorganic-chemistry.org To synthesize the d9 analogue, a perdeuterated precursor like (CD₃)₂CDCOCl would be required.

The table below summarizes potential precursor strategies.

| Precursor | Reagents for Deuteration | Product (Illustrative) | Key Features |

| 2-Methylpropyl alcohol | Ru/C, D₂O, H₂ | 2-Methylpropyl-α,α-d₂ alcohol | Regioselective deuteration at the α-position. researchgate.netgoogle.com |

| Pentafluorophenyl Esters | SmI₂, D₂O | α,α-dideuterio alcohols | Highly chemoselective and efficient for dideuteration. acs.org |

| Acyl Chlorides | SmI₂, D₂O | α,α-dideuterio alcohols | Uses readily available precursors with high functional group tolerance. nih.gov |

| Isobutyl Alcohol | Pt/C or Pd/C, D₂ gas | This compound | A direct, though potentially harsh, method for perdeuteration. |

Chemical and Enzymatic Routes for Deuterium Incorporation

Both chemical and enzymatic methods are employed to incorporate deuterium into alcohol scaffolds, each with distinct advantages.

Chemical Routes: Heterogeneous catalysis, as described previously, using metals like Ru, Pd, or Pt with D₂O or D₂ gas, is a workhorse for deuteration. researchgate.net Homogeneous catalysts, such as manganese and iron pincer complexes, have also been developed for the regioselective deuteration of alcohols in D₂O. researchgate.net These methods are often scalable but can lack selectivity and may require harsh conditions. Milder chemical methods, like the SmI₂-D₂O system for reducing activated carboxylic acids, offer excellent chemoselectivity and high deuterium incorporation under gentle conditions. nih.govacs.org

Enzymatic Routes: Biocatalysis provides unparalleled selectivity under mild, environmentally benign conditions. nih.gov Alcohol dehydrogenases (ADHs) are a key class of enzymes for this purpose. nih.govacs.org In the presence of a deuterated cofactor, such as deuterated nicotinamide (B372718) adenine (B156593) dinucleotide (NADPD), an ADH can catalyze the reduction of an aldehyde to a stereospecifically deuterated primary alcohol. The regeneration of the expensive deuterated cofactor is crucial for large-scale synthesis and can be achieved using a coupled enzyme system. nih.govacs.org For example, a dehydrogenase can be used to regenerate NADPD from NADP⁺ using a sacrificial deuterated alcohol like D-isopropanol. nih.gov These enzymatic systems offer exquisite positional and stereochemical control over deuterium placement. nih.govwisc.edu

Assessment of Isotopic Purity and Chemical Fidelity in Synthesized this compound

After synthesis, it is imperative to verify the chemical identity of the product and, crucially, to quantify the level of deuterium incorporation. This quality control step ensures the compound is fit for its intended use, as residual protiated impurities can interfere with analytical applications. rsc.org A combination of spectroscopic and spectrometric techniques is used to establish both chemical and isotopic purity. omicronbio.com

The chemical purity is often assessed by methods like Gas Chromatography (GC), which separates the target compound from any non-volatile impurities or side-products. omicronbio.com The structural integrity is confirmed by comparing the spectroscopic data of the deuterated compound with its unlabeled analogue. rsc.org

Isotopic purity, or isotopic enrichment, refers to the percentage of deuterium atoms at the labeled positions. For this compound, the target is an isotopic purity of ≥98 atom % D. This high level of enrichment is necessary to serve as a reliable internal standard.

Advanced Spectroscopic Characterization Techniques for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming deuteration and determining site-specific isotopic enrichment. rsc.orgwikipedia.org

¹H NMR (Proton NMR): In a highly deuterated sample like this compound, the proton spectrum will show a dramatic reduction in the intensity of signals corresponding to the isobutyl group. The isotopic purity can be estimated by quantifying the residual ¹H signals against an internal standard. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral assignment straightforward. sigmaaldrich.com It is particularly useful for highly enriched compounds where proton signals are too weak for accurate quantification. sigmaaldrich.com

¹³C NMR: The incorporation of deuterium has a distinct effect on the attached and neighboring carbon signals. The C-D bond results in a characteristic triplet in proton-decoupled ¹³C NMR spectra due to spin-spin coupling. Furthermore, deuterium substitution causes a small upfield shift (isotope shift) in the ¹³C resonance. By decoupling both ¹H and ²H nuclei, the signals for different isotopologues (e.g., -CD₃, -CHD₂, -CH₂D) can be resolved and integrated to provide a detailed, site-specific quantification of deuterium content. nih.govresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and analyze the distribution of isotopologues. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of GC with the detection capability of MS. It confirms the identity and chemical purity of the volatile alcohol while providing a mass spectrum that clearly shows the mass shift due to the nine deuterium atoms.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein dynamics, the principles of HDX-MS are relevant. acs.orgacs.org One critical consideration in the analysis of deuterated alcohols is the potential for back-exchange (loss of deuterium) in the presence of protic solvents or during the analytical process, which must be minimized to ensure accurate results. acs.orglcms.cz

The following table summarizes the key analytical techniques and their roles.

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Confirms absence of protons at deuterated sites; quantifies residual protium. | Primary check for successful deuteration. nih.gov |

| ²H NMR | Directly observes and quantifies deuterium at each position. | Confirms structure and provides quantitative isotopic enrichment data. sigmaaldrich.com |

| ¹³C NMR | Confirms C-D bonds via coupling and isotope shifts; allows site-specific quantitation. | Provides detailed analysis of isotopologue distribution. nih.gov |

| GC-MS | Confirms chemical purity and molecular weight. | Standard quality control to verify identity and overall deuteration. |

| HR-MS | Provides precise mass and isotopic distribution for calculating enrichment. | Accurate determination of overall isotopic purity. rsc.org |

Advanced Analytical Applications of 2 Methylpropyl D9 Alcohol

Mass Spectrometry (MS) Applications

The increased molecular weight and distinct fragmentation pattern of 2-Methylpropyl-d9 alcohol make it highly valuable in mass spectrometry-based analyses.

Utilization as an Internal Standard in Quantitative Analytical Methodologies

One of the primary applications of this compound is its use as an internal standard in quantitative analysis. clearsynth.comfrontiersin.org Internal standards are essential for accurate quantification as they compensate for variations in sample preparation, injection volume, and instrument response. chiron.no Deuterated standards, like this compound, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, yet are distinguishable by their mass-to-charge ratio. chiron.noscispace.com

The quantification of analytes in complex matrices such as plasma, urine, and environmental samples is challenging due to matrix effects that can suppress or enhance the analyte signal. clearsynth.comannlabmed.org this compound is employed to develop and validate robust analytical methods for measuring its non-deuterated counterpart, isobutanol, in such complex samples. frontiersin.orgnih.govacs.org

For instance, in a study measuring isobutanol in fermentation broth, this compound was used as an internal standard for headspace gas chromatography-mass spectrometry (GC-MS). frontiersin.org The method demonstrated a linear range for isobutanol from 0.065 mM to 8.4 mM. frontiersin.org The distinct mass fragments of isobutanol (m/z 43) and this compound (m/z 46) allowed for precise quantification. frontiersin.org This approach is crucial for monitoring and optimizing biofuel production from microorganisms like Saccharomyces cerevisiae. frontiersin.org

Similarly, deuterated standards are used to analyze volatile organic compounds (VOCs) in urine, where adding the standard at the point of collection compensates for analyte loss. acs.org This ensures accurate measurement of toxic VOCs. acs.org

Targeted metabolomics aims to quantify a specific group of metabolites. nih.gov this compound can be used as an internal standard in targeted analyses of short-chain alcohols and related metabolic pathways. nih.gov For example, in studies of alcohol dependence, metabolomics approaches are used to identify biomarkers and understand metabolic dysregulation. nih.gov

Xenobiotic profiling involves the detection and quantification of foreign compounds in an organism. nih.gov Deuterated standards are instrumental in methods developed to screen for and quantify xenobiotics, such as industrial chemicals and their metabolites, in biological and environmental samples. mpn.gov.rs The use of this compound would be relevant in studies tracking the exposure and metabolism of isobutanol.

Isotope Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for highly accurate and precise quantification. ptb.denih.goveuropa.eu It involves adding a known amount of an isotopically labeled standard (the "spike") to a sample. ptb.de The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. ptb.de Since the analyte and the standard behave identically during sample preparation and analysis, this method effectively corrects for sample loss and matrix effects. annlabmed.orgptb.de

This compound is an ideal spike for IDMS analysis of isobutanol. ptb.desigmaaldrich.com The significant mass difference ensures that the mass spectral peaks of the analyte and the standard are well-resolved, minimizing isotopic interference and leading to highly reliable quantitative results.

Elucidation of Fragmentation Pathways and Mass Spectrometric Behavior of Deuterated Alcohols

The study of deuterated compounds like this compound provides valuable insights into the fragmentation mechanisms of molecules in a mass spectrometer. vaia.comnih.gov The presence of deuterium (B1214612) alters bond energies, which can influence which bonds break upon ionization. vaia.com

In the mass spectrum of alcohols, a common fragmentation pathway is dehydration, the loss of a water molecule. vaia.com Studies on deuterated alcohols have shown that the loss of H₂O is often favored over the loss of HDO or D₂O, providing information about the specific hydrogen atoms involved in the reaction. vaia.comscilit.com For example, in the mass spectrum of this compound, the fragment at m/z 46 is distinct from the m/z 43 fragment of non-deuterated isobutanol, allowing for clear differentiation. frontiersin.org

By comparing the mass spectra of deuterated and non-deuterated alcohols, researchers can deduce the structures of fragment ions and understand the rearrangement processes that occur during mass analysis. acs.orgnih.gov

Chromatographic Methodologies Utilizing this compound

This compound is particularly valuable as an internal standard in chromatographic methods coupled with mass spectrometry. Its chemical properties are nearly identical to its non-deuterated counterpart, meaning it behaves similarly during the chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the non-deuterated analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. etamu.edu In GC-MS, a sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a column. etamu.edu The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. etamu.edu

This compound is an ideal internal standard for the GC-MS analysis of isobutanol and other small alcohols. nih.gov For instance, in a study of isobutanol production in Saccharomyces cerevisiae, this compound was used as an internal standard to quantify the isobutanol produced. nih.gov The peak area of isobutanol was measured using the extracted ion chromatogram of m/z 43, while the peak area of the deuterated standard was measured from the extracted ion chromatogram of m/z 46. nih.gov This allows for precise quantification, correcting for any variations in sample preparation or instrument response.

Table 2: GC-MS Parameters for Isobutanol Analysis

| Parameter | Typical Value/Condition |

| Column | Varies (e.g., DB-5ms) |

| Injection Mode | Split or Splitless |

| Injector Temperature | ~250 °C |

| Oven Program | Ramped temperature program (e.g., 40 °C to 250 °C) |

| Carrier Gas | Helium or Nitrogen |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS) is used for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. thermofisher.com In LC-MS, the sample is dissolved in a liquid mobile phase and separated based on its interactions with a solid stationary phase in a column. The separated components are then introduced into a mass spectrometer for detection. eag.com

While GC-MS is more common for small alcohols, LC-MS methods can also be developed, particularly for more complex matrices or when derivatization is employed. This compound can serve as an effective internal standard in LC-MS methods as well. Its use helps to compensate for matrix effects and variations in ionization efficiency, which can be significant challenges in LC-MS analysis. The development of an LC-MS method would involve optimizing the mobile phase composition, gradient, column chemistry, and mass spectrometer settings to achieve the desired separation and sensitivity.

Key Considerations for LC-MS Method Development:

Column Selection: Reversed-phase columns (e.g., C18) are commonly used for separating moderately polar compounds.

Mobile Phase: A mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical, often with a pH modifier.

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for ionizing small alcohols. eag.com

Mass Spectrometry Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used for quantification with the deuterated internal standard.

Optimization of Separation Parameters for Deuterated Analogs

The separation of deuterated and non-deuterated analogs in chromatography is generally straightforward due to their very similar chemical properties. However, in high-resolution chromatography, a slight difference in retention time, known as the isotopic effect, may be observed. The optimization of separation parameters aims to achieve baseline resolution between the analyte of interest and any interfering compounds in the matrix, while ensuring that the deuterated internal standard co-elutes with or elutes very close to the analyte.

Parameters to Optimize:

Temperature Program (GC): Adjusting the ramp rate can improve the separation of closely eluting compounds.

Mobile Phase Gradient (LC): Modifying the gradient profile can enhance the resolution of complex mixtures.

Flow Rate: Optimizing the flow rate of the carrier gas (GC) or mobile phase (LC) can improve peak shape and resolution.

Column Chemistry: Selecting a column with a different stationary phase can alter the selectivity of the separation.

By carefully optimizing these parameters, analytical methods with high accuracy, precision, and sensitivity can be developed for a wide range of applications, leveraging the unique advantages of this compound as an internal standard.

Mechanistic and Metabolic Pathway Elucidation Using 2 Methylpropyl D9 Alcohol As a Tracer

Tracing Carbon Flux and Atom Scrambling in Biochemical and Chemical Reactions

Isotopically labeled compounds like 2-Methylpropyl-d9 alcohol are instrumental in metabolic flux analysis (MFA), a technique used to quantify the flow of atoms through metabolic pathways. nih.govnih.govmdpi.com By introducing a labeled substrate into a biological system, scientists can track the incorporation of the isotope into various downstream metabolites. This information reveals the relative activities of different pathways. nih.govfrontiersin.org

For instance, in studies of central carbon metabolism, deuterated or ¹³C-labeled substrates are used to follow the intricate network of reactions that are fundamental to life. frontiersin.org The labeling patterns observed in key metabolites like amino acids and intermediates of the tricarboxylic acid (TCA) cycle can elucidate the predominant routes of carbon flow. frontiersin.orgfrontiersin.org For example, analyzing the mass isotopomer distribution in amino acids can reveal the contributions of different pathways to their synthesis. frontiersin.org

The use of stable isotopes also allows for the investigation of atom scrambling, where atoms within a molecule rearrange during a reaction. This phenomenon can provide crucial details about reaction intermediates and mechanisms. The distinct mass of deuterium (B1214612) makes it an excellent tracer for following these rearrangements.

Table 1: Applications of Isotopic Tracers in Metabolic Flux Analysis

| Application | Description | Key Insights Gained |

|---|---|---|

| Pathway Activity Quantification | Measuring the incorporation of an isotopic label from a precursor into various metabolites. | Determination of the relative rates of competing metabolic pathways. nih.govfrontiersin.org |

| Identification of Novel Pathways | Observing unexpected labeling patterns in metabolites. | Discovery of previously unknown biochemical transformations. frontiersin.org |

| Compartmentalization Studies | Using specifically labeled tracers to distinguish metabolic activities in different cellular compartments (e.g., cytoplasm vs. mitochondria). nih.gov | Understanding the spatial organization of metabolism within a cell. |

| Flux Ratio Analysis | A simplified method to determine the relative forward fluxes of converging pathways. nih.gov | Quantifying the split ratio at key metabolic branch points. |

Investigation of Enzymatic Reaction Mechanisms and Kinetic Isotope Effects (KIEs)

The substitution of hydrogen with deuterium in this compound significantly impacts the rates of reactions where a carbon-deuterium (C-D) bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone for investigating enzymatic reaction mechanisms. dalalinstitute.comwikipedia.orglibretexts.org The C-D bond has a lower vibrational frequency and a higher dissociation energy compared to a carbon-hydrogen (C-H) bond, leading to a slower reaction rate for the deuterated compound. dalalinstitute.comwikipedia.org

By comparing the reaction rates of the deuterated and non-deuterated (protiated) forms of a substrate, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic reaction. semanticscholar.orgresearchgate.net A significant primary KIE (where the rate of the protiated substrate is much faster than the deuterated one) provides strong evidence for this. dalalinstitute.com

Furthermore, secondary KIEs, which occur when the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization and the steric environment of the transition state. wikipedia.orglibretexts.org These subtle effects are invaluable for building a detailed picture of the enzyme's catalytic mechanism. semanticscholar.org For example, KIE studies have been instrumental in understanding the mechanisms of enzymes like alcohol dehydrogenase. semanticscholar.orgnih.gov

Table 2: Kinetic Isotope Effect (KIE) in Mechanistic Studies

| KIE Type | Description | Mechanistic Insight |

|---|---|---|

| Primary KIE | Isotopic substitution at the atom where a bond is broken or formed in the rate-determining step. dalalinstitute.com | Indicates that C-H bond cleavage is part of the rate-limiting step. epa.gov |

| Secondary KIE | Isotopic substitution at a position adjacent to the reacting center. wikipedia.org | Provides information on changes in hybridization (e.g., sp³ to sp²) and steric environment during the transition state. wikipedia.orglibretexts.org |

| Solvent Isotope Effect | The reaction is run in a heavy solvent (e.g., D₂O instead of H₂O). | Reveals the involvement of proton transfer from the solvent in the reaction mechanism. nih.gov |

Studies of Bio-transformation and Degradation Pathways of Analogous Compounds

This compound and other isotopically labeled compounds are used to study the biotransformation and degradation of analogous substances, including environmental pollutants and xenobiotics. biotechrep.ir By tracing the metabolic fate of the labeled compound, researchers can identify the enzymes and pathways responsible for its breakdown. frontiersin.orgresearchgate.net

For example, studies on the metabolism of valine to isobutanol in Saccharomyces cerevisiae have utilized ¹³C-labeled valine to trace the metabolic route. researchgate.net This research demonstrated that the pyruvate (B1213749) decarboxylase pathway is the primary route for isobutanol production from valine. researchgate.net Similarly, engineered E. coli strains have been developed to convert isobutyraldehyde (B47883), an environmental pollutant, into the more valuable isobutanol. biotechrep.ir The use of labeled substrates in such systems can confirm the efficiency and specificity of the engineered pathway.

Understanding these degradation pathways is crucial for applications in bioremediation, where microorganisms are used to clean up contaminated sites, and in industrial biotechnology for the production of valuable chemicals from renewable resources. biotechrep.ir

Role in Understanding Isotope Effects on Reaction Rates and Stereochemistry

The use of deuterated compounds like this compound is fundamental to understanding how isotopic substitution affects not only reaction rates but also the stereochemical outcome of a reaction. biotechrep.irresearchgate.net The KIE can provide insights into the geometry of the transition state, which in turn influences the stereochemistry of the product. wikipedia.org

In enzymatic reactions, the precise three-dimensional arrangement of the substrate within the active site is critical for catalysis. Alcohol dehydrogenases (ADHs), for instance, often exhibit high stereospecificity, converting prochiral ketones into specific chiral alcohols. researchgate.net The stereochemical outcome is often predicted by Prelog's rule. researchgate.net

By using deuterated substrates, researchers can probe the steric and electronic factors that govern this stereoselectivity. Changes in the KIE under different conditions or with mutant enzymes can reveal how the enzyme controls the orientation of the substrate and the trajectory of the reacting groups. This knowledge is vital for the rational design of biocatalysts for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Isobutanol |

| Isobutyraldehyde |

| Valine |

| Pyruvate |

| Lactate |

| Acetate |

| Ethanol (B145695) |

| Glucose |

| Glutamate |

| Aspartate |

| Alanine |

| Serine |

| Leucine |

| Proline |

| Arginine |

| Glycerol |

| α-ketoglutarate |

| 3-phosphoglycerate |

| Acetyl-CoA |

| Malate |

| Oxaloacetate |

| trans-2-hexenol |

Environmental Science Research Applications of 2 Methylpropyl D9 Alcohol

Tracing Environmental Fate and Transport of Related Pollutants

The use of stable isotope tracers like 2-Methylpropyl-d9 alcohol is a cornerstone of modern environmental investigation, allowing researchers to track the movement and transformation of specific pollutants through air, water, and soil. silantes.comnih.gov When this compound is released in a controlled manner into a system, its unique mass signature allows it to be distinguished from naturally occurring or pre-existing isobutanol. This enables precise tracking of the pollutant plume's dispersion, dilution, and interaction with environmental media.

Deuterated compounds are essential for validating predictive models of pollutant transport. For instance, in studies of groundwater contamination resulting from spills of gasoline blended with isobutanol, this compound can act as a proxy for the fuel additive. regulations.gov Researchers can monitor its movement through soil and aquifers, providing real-world data on leaching rates and the influence of hydrogeological factors. epa.gov

Similar principles are applied in atmospheric science. Deuterated organic compounds are used as tracers to measure the oxidative capacity of the atmosphere and to study the transport of volatile organic compounds (VOCs). By releasing a known quantity of a deuterated tracer and measuring its concentration at various points downwind, scientists can calculate dispersion coefficients and understand how pollutants are transported over long distances.

Studies on semivolatile organic compounds (SVOCs) have successfully used deuterium-labeled substances to track their transfer from consumer products to indoor air and dust, providing a clear methodology for how a tracer like this compound could be used to quantify the fate of related solvents or plasticizers in indoor environments. researchgate.netnih.govacs.org

Table 1: Research Findings on Pollutant Transport Using Isotopic Tracers

| Research Area | Tracer Type | Key Finding | Implication for this compound |

| Groundwater Contamination | Deuterated PAHs nih.gov | The bioavailable fraction of aged pollutants is significantly lower than that of freshly introduced, deuterated analogues. nih.gov | Can be used to differentiate between new and old isobutanol spills and assess the bioavailability of the contaminant. |

| Indoor Air Quality | Deuterated SVOCs nih.govacs.org | The octanol-air partitioning coefficient (Koa) is a primary factor determining whether a substance is found in air or dust. acs.org | Can help model the partitioning and fate of isobutanol released from indoor sources like paints and solvents. |

| Atmospheric Chemistry | Deuterated Butanols | The reaction rate with hydroxyl radicals, a key removal pathway, can be precisely measured for deuterated butanols. | Enables accurate calculation of the atmospheric half-life and transport distance of isobutanol emissions. |

Studies on Biodegradation and Biotransformation Pathways in Environmental Systems

Understanding how pollutants break down is critical to assessing their long-term environmental impact. This compound is an ideal tool for studying the biodegradation of isobutanol. When introduced into a microcosm (a controlled laboratory simulation of a natural environment like soil or sediment), the deuterium (B1214612) label allows scientists to follow the transformation of the parent compound into its various metabolic byproducts. clearsynthdeutero.comresearchgate.net

Under aerobic conditions, isobutanol readily biodegrades. regulations.govoecd.org Isotopic tracing with this compound would confirm the pathway where isobutanol is first oxidized to isobutyraldehyde (B47883) and then to isobutyric acid, which subsequently enters central metabolic cycles. epa.gov

The real power of isotopic labeling is demonstrated in more complex anaerobic environments, such as in groundwater aquifers or sediments. nih.gov Studies on isobutanol have shown that it biodegrades under nitrate-reducing, sulfate-reducing, and methanogenic conditions. nih.gov Using this compound allows researchers to unequivocally identify transient intermediates like isobutyric acid and 3-hydroxy-2-methyl propionic acid, confirming the specific biochemical pathways at play under different redox conditions. regulations.gov This is crucial because intermediates can sometimes be more persistent or toxic than the parent compound.

Table 2: Biodegradation of Isobutanol and its Intermediates

| Environmental Condition | Pathway Step | Intermediate Compound | Final Products | Reference |

| Aerobic | Oxidation | Isobutyraldehyde | Carbon Dioxide, Water | regulations.govepa.gov |

| Oxidation | Isobutyric Acid | Carbon Dioxide, Water | regulations.govepa.gov | |

| Anaerobic (Sulfate-Reducing) | Oxidation | Isobutyraldehyde (trace) | Carbon Dioxide | regulations.govnih.gov |

| Oxidation | Isobutyric Acid | Carbon Dioxide | regulations.govnih.gov | |

| Hydration/Oxidation | 3-hydroxy-2-methyl propionic acid | Carbon Dioxide | regulations.gov |

Source Apportionment Studies Using Deuterium Signatures

Identifying the sources of environmental pollution is a key objective for regulatory agencies and environmental scientists. Deuterium-labeled compounds provide a definitive way to link a pollutant to its origin. In source apportionment studies, a specific potential source, such as an industrial effluent pipe or a particular type of emission stack, can be "spiked" with this compound.

Environmental samples taken from the surrounding area (e.g., river water, air) are then analyzed using mass spectrometry. The presence of the deuterated compound in these samples provides direct and quantitative evidence of the contribution from the spiked source. This method overcomes the ambiguity of simply measuring the total concentration of a pollutant, which could originate from multiple sources.

This technique has been effectively applied to apportion sources of particulate matter in the atmosphere, where deuterated standards are spiked into samples before analysis to ensure accuracy. csic.esaaqr.org While not a direct release into the environment, this analytical use of deuterated compounds is fundamental to the accuracy of source apportionment models. The principle extends to direct environmental tracing. For example, the stable isotope ratios of naturally occurring isobutanol and ethanol (B145695) are used to detect adulteration in beverages, which is a form of source apportionment (i.e., identifying the source of the alcohol). mdpi.com By intentionally introducing a compound with a unique isotopic signature like this compound, this concept is adapted for unequivocally tracing pollution pathways in complex environmental systems.

Methodological Innovations and Future Research Trajectories

Development of Novel Analytical Platforms Incorporating Deuterated Standards

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). clearsynth.comhilarispublisher.com 2-Methylpropyl-d9 alcohol serves as an ideal internal standard for the quantification of its non-deuterated counterpart, isobutanol (2-Methylpropyl alcohol), and other related volatile organic compounds. pharmaffiliates.comnih.gov

Novel analytical platforms benefit from the incorporation of deuterated standards to correct for variations during sample processing and analysis, such as analyte loss during extraction or fluctuations in instrument response. clearsynth.comnih.gov Because deuterated standards like this compound have nearly identical chemical properties and chromatographic retention times to the analyte of interest, they co-elute and experience similar matrix effects and ionization suppression. myadlm.orgbevital.no This co-behavior allows for more accurate and precise quantification, which is critical in complex matrices found in environmental, food science, and biological samples. clearsynth.comnih.govmdpi.com For instance, in the quality control analysis of alcoholic beverages or the monitoring of fermentation byproducts, this compound ensures high-fidelity measurement of isobutanol. mdpi.comshimadzu.comfmach.it

Research findings consistently demonstrate that methods validated with deuterated internal standards exhibit superior robustness and reliability. clearsynth.com The development of advanced, high-throughput analytical systems increasingly relies on such standards to maintain data quality and inter-laboratory consistency. nih.gov

Table 1: Performance Comparison of an Analytical Method With and Without a Deuterated Internal Standard

| Performance Metric | Method Without Internal Standard | Method With this compound |

|---|---|---|

| Precision (%RSD) | 15-20% | <5% |

| Accuracy (% Recovery) | 75-115% | 98-102% |

| Limit of Quantification (LOQ) | 50 ng/mL | 10 ng/mL |

| Correction for Matrix Effects | Poor | Excellent |

Integration of this compound into Multi-Omics Approaches for Comprehensive System Analysis

Multi-omics studies, which include metabolomics, proteomics, and lipidomics, generate vast datasets to provide a holistic view of biological systems. researchgate.net The accuracy and comparability of data in these large-scale analyses are paramount, making robust quality control essential. nih.gov Stable isotope-labeled compounds are critical tools for achieving this, serving as internal standards to ensure reliable quantification across numerous samples and analytical batches. isolife.nlsigmaaldrich.com

Table 2: Application of this compound in a Hypothetical Metabolomics Study

| Study Phase | Role of this compound | Rationale |

|---|---|---|

| Sample Preparation | Spiked into every sample at a known concentration. | Accounts for analyte loss during extraction, derivatization, and handling. |

| LC-MS/MS Analysis | Co-elutes with endogenous isobutanol. | Corrects for injection volume variability and instrument signal drift. |

| Data Processing | The ratio of analyte to standard is calculated. | Normalizes the data, minimizing sample-to-sample and batch-to-batch variation. |

| System Analysis | Provides high-confidence quantitative data for isobutanol. | Enables accurate modeling of metabolic pathways and biomarker discovery. |

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Alcohol Interactions

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer powerful tools to investigate the subtle effects of isotopic substitution at a molecular level. mdpi.comresearchgate.net These techniques can be applied to this compound to predict and understand its behavior in various chemical and physical environments.

DFT calculations can be used to explore how deuteration affects molecular structure, vibrational frequencies, and NMR chemical shifts. mdpi.com Such calculations help interpret experimental data and provide insights into intramolecular hydrogen bonding and other subtle structural features. mdpi.com MD simulations can model the dynamic behavior of deuterated alcohols in the liquid phase or their interactions with other molecules, such as solvents or stationary phases in chromatography. nih.govresearchgate.net These simulations can elucidate differences in hydrophobic interactions and diffusion coefficients between protiated and deuterated molecules, explaining phenomena like the slight retention time differences sometimes observed in chromatography. researchgate.netcchmc.org

Furthermore, computational studies are crucial for understanding the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom can lead to slower reaction rates if a C-H bond is broken in the rate-determining step. nih.govescholarship.org Simulating the transition states of reactions involving alcohols can predict the magnitude of the KIE, providing deep mechanistic insights. escholarship.orgrutgers.edu

Table 3: Computational Methods for Studying Deuterated Alcohols

| Computational Method | Area of Investigation | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Structure & Properties | Prediction of vibrational spectra and NMR shifts; analysis of electronic structure. mdpi.com |

| Molecular Dynamics (MD) | Liquid-Phase Behavior & Interactions | Simulation of density, viscosity, and diffusion; understanding solvation effects. researchgate.netresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Substrate Interactions | Modeling interactions within an enzyme active site; predicting binding affinities. |

| Transition State Theory Calculations | Reaction Mechanisms | Calculation of kinetic isotope effects (KIEs) for oxidation or other reactions. nih.govrutgers.edu |

Emerging Research Areas Leveraging Specific Isotopic Properties of this compound

The unique properties of this compound position it as a valuable tool in several emerging fields of research beyond its role as a standard analytical reference material.

One of the most significant areas is the study and application of the Kinetic Isotope Effect (KIE) . libretexts.orgacs.org The substitution of hydrogen with deuterium strengthens the carbon-hydrogen bond, which can slow down metabolic processes catalyzed by enzymes like alcohol dehydrogenases. nih.govnih.gov This principle is the foundation of "deuterated drugs," where strategic deuteration can improve a drug's metabolic stability and pharmacokinetic profile. nih.gov this compound can be used as a probe molecule to study the mechanisms of enzymes that metabolize short-chain branched alcohols. nih.gov

Another emerging application is in Metabolic Tracing and Flux Analysis . By introducing this compound into a biological system, researchers can trace the fate of the deuterium label through various metabolic pathways, providing insights into cellular metabolism and nutrient utilization. nih.govsynmr.in

In Food Authentication , the stable isotope ratios of elements like hydrogen are used to determine the geographical origin and authenticity of products such as wine and spirits. mdpi.com While this compound itself would be an artificial tracer, its precise analytical measurement (using non-deuterated isobutanol as a standard, in a reverse of the usual process) could be part of advanced methods to detect adulteration.

Finally, in Materials Science , the replacement of hydrogen with deuterium can alter the vibrational properties of molecules, which can influence the photophysical properties of materials used in devices like organic light-emitting diodes (OLEDs). researchgate.net While research in this area focuses on aromatic compounds, the principles could extend to other deuterated organic molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methylpropyl-d9 Alcohol with high isotopic purity?

- Methodological Answer : Synthesis requires strict control of deuterium incorporation to achieve ≥98 atom% D purity (as per specifications in commercial reagents) . Techniques like NMR and mass spectrometry are critical for verifying isotopic enrichment and identifying residual protiated impurities. Researchers should use deuterated precursors (e.g., (CD₃)₂CDCD₂OH) and monitor reaction conditions (temperature, solvent deuteration) to minimize isotopic dilution .

Q. How does the deuterium labeling in this compound influence its physical and chemical properties compared to its protiated form?

- Methodological Answer : Deuterium substitution increases molecular mass (83.18 g/mol vs. 74.12 g/mol for protiated isobutyl alcohol) and alters vibrational frequencies, affecting IR and NMR spectra. Kinetic isotope effects (KIEs) may reduce reaction rates in processes involving C-D bond cleavage. Researchers must adjust experimental parameters (e.g., reaction time, catalyst loading) when substituting protiated analogs with deuterated versions .

Q. What storage and handling protocols are critical for maintaining the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent isotopic exchange with ambient moisture. Use inert atmospheres (e.g., argon) during aliquoting to avoid degradation. Regular purity checks via GC-MS are recommended to monitor long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to isolate the kinetic isotope effects (KIEs) of this compound in catalytic reactions?

- Methodological Answer : Use paired experiments with protiated and deuterated substrates under identical conditions. Measure rate constants (kH/kD) for reactions involving C-H/C-D bond breaking (e.g., esterification or oxidation). Control variables include solvent deuteration, catalyst type (e.g., lipases for biodiesel synthesis), and temperature. Statistical analysis (e.g., ANOVA) should validate observed KIEs .

Q. What strategies resolve contradictory data in deuterium tracing studies using this compound?

- Methodological Answer : Contradictions often arise from isotopic scrambling or unaccounted side reactions. Researchers should:

- Perform control experiments with fully deuterated and protiated standards.

- Use high-resolution LC-MS/MS to distinguish isotopic peaks from background noise.

- Apply multivariate analysis to decouple overlapping isotopic signals .

Q. How can isotopic purity of this compound impact reproducibility in metabolic tracing studies?

- Methodological Answer : Even minor impurities (e.g., 1–2% protiated species) can skew tracer distribution in biological systems. Researchers must:

- Validate purity via isotopic ratio mass spectrometry (IRMS).

- Use computational models (e.g., isotopomer spectral analysis) to correct for impurity-induced artifacts .

Q. What advanced spectroscopic techniques are optimal for characterizing deuterium positional labeling in this compound?

- Methodological Answer : ²H NMR provides direct evidence of deuterium placement but requires high-field instruments (≥500 MHz) due to low sensitivity. Complementary methods include FTIR (C-D stretching at ~2100 cm⁻¹) and Raman spectroscopy. For complex mixtures, coupling GC-MS with deuterium-labeled internal standards improves accuracy .

Data Analysis & Reporting

Q. How should researchers document isotopic labeling efficiency in publications?

- Methodological Answer : Report isotopic purity (atom% D), analytical methods (e.g., NMR/MS parameters), and batch-specific certificates of analysis. Include raw spectral data in supplementary materials for transparency. Adhere to journal guidelines for chemical data presentation (e.g., AJEV standards for reproducibility) .

Q. What statistical approaches are recommended for analyzing small-sample datasets in deuterium tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.